
Dde-leu-OL
Übersicht
Beschreibung
Dde-leu-OL: is a chemical compound used primarily in peptide synthesis as a protecting group for amino acids. The compound’s full name is N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol . It is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol typically involves the protection of the amino group of L-leucine with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The process includes:
Protection of the amino group: The amino group of L-leucine is reacted with Dde-Cl in the presence of a base such as triethylamine to form the Dde-protected leucine.
Reduction to alcohol: The carboxyl group of the protected leucine is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of L-leucine are protected using Dde-Cl and a suitable base.
Efficient reduction: The reduction step is optimized for large-scale production, often using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol undergoes several types of chemical reactions, including:
Deprotection: The Dde group can be removed under mild acidic conditions, such as treatment with hydrazine or hydroxylamine, to yield the free amino group.
Oxidation: The alcohol group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or potassium permanganate.
Substitution: The alcohol group can undergo substitution reactions to form esters or ethers using appropriate reagents.
Common Reagents and Conditions:
Deprotection: Hydrazine, hydroxylamine, mild acids.
Oxidation: Jones reagent, potassium permanganate.
Substitution: Alcohols, alkyl halides, acid chlorides.
Major Products:
Deprotection: Free amino acids.
Oxidation: Carboxylic acids.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol: is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.
Proteomics Research: Facilitates the synthesis of complex peptides for studying protein interactions and functions.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Helps in the preparation of peptide probes and markers for studying biological processes.
Wirkmechanismus
The primary mechanism of action of N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol involves the protection of the amino group of amino acids. The Dde group forms a stable bond with the amino group, preventing it from participating in unwanted reactions. The protecting group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides.
Vergleich Mit ähnlichen Verbindungen
N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol: is unique due to its stability and ease of removal. Similar compounds include:
Fmoc-L-leucine-ol: Another protecting group used in peptide synthesis, but requires stronger conditions for removal.
Boc-L-leucine-ol: A commonly used protecting group, but less stable under acidic conditions compared to Dde.
Cbz-L-leucine-ol: Offers similar protection but is less commonly used due to more complex removal conditions.
Uniqueness:
Stability: More stable under a variety of conditions compared to other protecting groups.
Ease of Removal: Can be removed under mild conditions, reducing the risk of side reactions.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-10(2)6-12(9-18)17-11(3)15-13(19)7-16(4,5)8-14(15)20/h10,12,18-19H,6-9H2,1-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKRZHGPPOPQU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


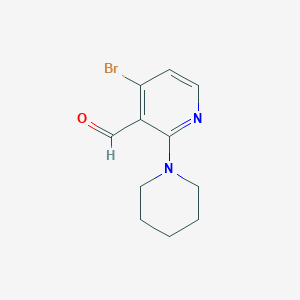
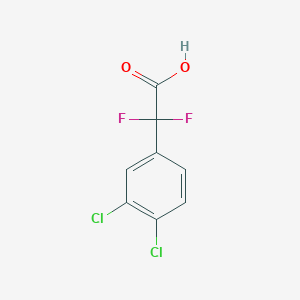
![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
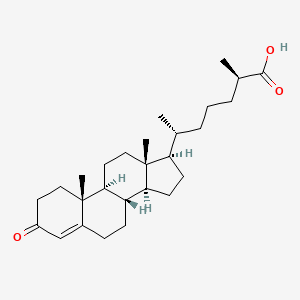
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
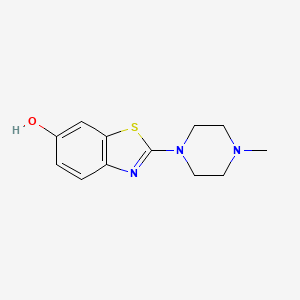
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)
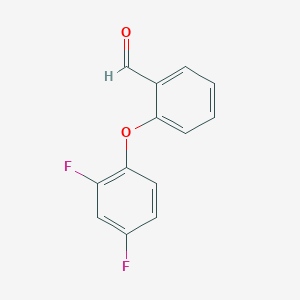
![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)
![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)

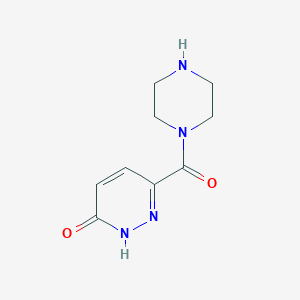
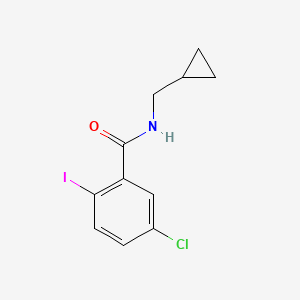
![5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1461024.png)
